molecular formula C17H28ClNO B1440802 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219976-18-7

4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride

Cat. No.: B1440802
CAS No.: 1219976-18-7
M. Wt: 297.9 g/mol
InChI Key: BXTUAZSDQYSVEX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride possesses a systematic nomenclature that precisely describes its molecular architecture. The compound is officially designated by the Chemical Abstracts Service with the registry number 1219976-18-7, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry nomenclature identifies the compound as 4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine hydrochloride, reflecting the systematic naming conventions for complex organic molecules.

The molecular formula C₁₇H₂₈ClNO indicates the presence of seventeen carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight is calculated as 297.86 grams per mole, establishing its position within the medium-sized organic molecule category. The structural classification places this compound within the phenoxymethylpiperidine subfamily, characterized by the presence of a phenoxy group attached to the methyl substituent on the piperidine ring.

Chemical Property Value
Chemical Abstracts Service Number 1219976-18-7
Molecular Formula C₁₇H₂₈ClNO
Molecular Weight 297.86 g/mol
MDL Number MFCD13561150
Systematic Name 4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine hydrochloride

The compound exhibits structural complexity through its multi-component architecture, incorporating a piperidine ring system as the central scaffold. The tert-pentyl group, systematically named as 2-methylbutan-2-yl, represents a branched five-carbon alkyl substituent that contributes significantly to the compound's steric and electronic properties. This tertiary alkyl group is positioned para to the phenoxy linkage, creating a specific substitution pattern that influences the overall molecular conformation and potential biological activity.

The hydrochloride salt form indicates that the compound exists as a protonated amine species under standard conditions, with the nitrogen atom of the piperidine ring bearing a positive charge balanced by the chloride counterion. This salt formation is typical for amine-containing pharmaceutical compounds and research chemicals, as it enhances water solubility and provides chemical stability during storage and handling.

Historical Context and Discovery

The historical development of this compound can be traced within the broader context of piperidine derivative research that has evolved significantly over the past several decades. Piperidine derivatives have been subjects of extensive investigation since the recognition of their diverse biological activities and synthetic utility in medicinal chemistry. The specific compound under examination represents part of a systematic exploration of phenoxy-substituted piperidines that emerged from structure-activity relationship studies aimed at optimizing molecular properties for various applications.

The synthesis and characterization of this particular compound appear to be relatively recent developments in organic chemistry research, as evidenced by its Chemical Abstracts Service registration date and the limited historical literature available. The compound's creation likely resulted from targeted synthetic efforts to explore the chemical space surrounding piperidine-based scaffolds with specific substituent patterns. Research efforts in this area have been driven by the recognition that systematic structural modifications of piperidine rings can lead to compounds with novel properties and potential applications.

The development of synthetic methodologies for accessing phenoxy-substituted piperidines has been facilitated by advances in nucleophilic substitution chemistry and cross-coupling reactions. The primary synthetic pathway for compounds of this type typically involves nucleophilic substitution reactions where piperidine nucleophiles react with electrophilic phenoxy-containing intermediates. These synthetic approaches have enabled researchers to prepare diverse libraries of structurally related compounds for evaluation in various research applications.

The emergence of this compound within the research chemical landscape reflects the ongoing interest in exploring the pharmaceutical potential of piperidine derivatives. Historical precedent for piperidine-based compounds in drug discovery includes numerous successful pharmaceutical agents that have incorporated this heterocyclic scaffold. This historical context provides the foundation for continued investigation of novel piperidine derivatives, including the compound under examination.

Position within Piperidine-Based Compound Family

This compound occupies a specific position within the extensive family of piperidine-based compounds, distinguished by its particular substitution pattern and structural features. Piperidine derivatives represent one of the most important classes of synthetic fragments in medicinal chemistry, playing significant roles in pharmaceutical development and chemical research. The compound belongs to the subfamily of phenoxy-substituted piperidines, which are characterized by the presence of an aromatic ether linkage connected to the piperidine ring system.

Within the broader classification system, this compound can be categorized as a 4-substituted piperidine, indicating that the primary substituent is attached to the carbon atom in the 4-position of the piperidine ring. This substitution pattern is particularly significant because it places the substituent in an equatorial position when the piperidine ring adopts its preferred chair conformation, minimizing steric interactions and potentially influencing biological activity. The methylene bridge connecting the piperidine ring to the phenoxy group provides conformational flexibility while maintaining sufficient rigidity to preserve the overall molecular shape.

The tert-pentyl substituent on the phenyl ring represents an important structural feature that distinguishes this compound from other members of the phenoxy-piperidine family. Tertiary alkyl groups such as tert-pentyl provide significant steric bulk and influence both the electronic properties of the aromatic ring and the overall molecular conformation. This substitution pattern is relatively uncommon compared to simpler alkyl substituents, placing the compound in a specialized subset of piperidine derivatives.

Structural Classification Category
Primary Scaffold Piperidine
Substitution Position 4-Position
Linker Group Methylene
Aromatic Component Phenoxy
Alkyl Substituent tert-Pentyl
Salt Form Hydrochloride

Comparative analysis with related compounds reveals the systematic exploration of structure-activity relationships within this chemical family. Related compounds such as 3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride demonstrate the investigation of positional isomers, while compounds with different alkyl substituents explore the effects of steric and electronic variations. The compound 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride represents an extension of the linker chain, providing insights into the optimal spacer length between the piperidine and phenoxy components.

The position of this compound within the piperidine family is further defined by its relationship to other bioactive piperidine derivatives that have demonstrated pharmaceutical relevance. Many piperidine derivatives exhibit potent biological activities, including analgesic, antinociceptive, and receptor-modulating properties. The systematic structural modifications represented by compounds like this compound contribute to the understanding of how specific structural features influence biological activity and molecular recognition.

Properties

IUPAC Name

4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-4-17(2,3)15-5-7-16(8-6-15)19-13-14-9-11-18-12-10-14;/h5-8,14,18H,4,9-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTUAZSDQYSVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-18-7
Record name Piperidine, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride generally follows a two-stage approach:

  • Stage 1: Preparation of the substituted phenoxyalkyl intermediate.
  • Stage 2: Coupling of the phenoxyalkyl moiety with piperidine, followed by conversion to the hydrochloride salt.

This approach is consistent with methods used for structurally related piperidine derivatives and phenoxyalkyl compounds.

Preparation of the Phenoxyalkyl Intermediate

The key intermediate, 4-(tert-pentyl)phenol or its derivatives, undergoes alkylation to introduce the alkyl chain that will link to the piperidine ring.

  • Alkylation of Phenols: Phenols substituted with bulky groups such as tert-pentyl are alkylated using dibromoalkanes (e.g., 1,3-dibromopropane) under reflux in solvents like propan-1-ol. This step yields phenoxyalkyl bromides or chlorides as intermediates suitable for subsequent nucleophilic substitution reactions.

  • Optimization: Reaction conditions such as reflux time, solvent choice, and base presence (e.g., potassium carbonate) are optimized to maximize yield and purity.

Coupling with Piperidine

The phenoxyalkyl halide intermediate is then reacted with piperidine to form the target compound.

  • Nucleophilic Substitution: Piperidine acts as a nucleophile, displacing the halogen on the phenoxyalkyl intermediate in the presence of a base (commonly potassium carbonate) and catalytic potassium iodide to facilitate the reaction. This is typically conducted in a mixture of ethanol and water under reflux conditions.

  • Reaction Time: The reflux time varies depending on the substrate but generally ranges from several hours to ensure complete conversion.

  • Purification: The crude product is purified by extraction and chromatographic methods, often using silica gel with solvents such as petroleum ether/methanol mixtures.

Formation of the Hydrochloride Salt

  • Salt Formation: The free base of the substituted piperidine is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid in an appropriate solvent such as ether or acetone. This step precipitates the hydrochloride salt, which can be recrystallized for purity.

  • Recrystallization: Repeated recrystallization from acetone/ether mixtures improves the purity and crystallinity of the hydrochloride salt.

Alternative Synthetic Routes and Reductive Amination

Some patents and literature describe alternative methods involving reductive amination and protection/deprotection strategies:

  • Reductive Amination: Substituted aryloxymethyl-oxiranes can be reacted with piperidine derivatives under reductive amination conditions using reducing agents such as lithium aluminum hydride (LAH) or borane complexes to yield the desired piperidine derivatives.

  • Protection Strategies: Protective groups such as Boc (tert-butyloxycarbonyl) may be employed on the piperidine nitrogen during intermediate steps to improve selectivity and yield, followed by deprotection prior to salt formation.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Reference
Phenol alkylation 4-(tert-pentyl)phenol + dibromoalkane, reflux in propan-1-ol Forms phenoxyalkyl bromide intermediate
Nucleophilic substitution Phenoxyalkyl bromide + piperidine, K2CO3, KI, EtOH/H2O, reflux Yields 4-{[4-(tert-pentyl)phenoxy]methyl}piperidine free base
Purification Silica gel chromatography, petroleum ether/methanol Removes impurities
Hydrochloride salt formation Treatment with concentrated HCl in ether or acetone Precipitates hydrochloride salt, recrystallization
Alternative reductive amination Aryloxymethyl-oxirane + piperidine derivative + LAH or BH3-THF Alternative route, involves protection steps

Research Findings and Optimization

  • Reaction Times: Reflux times vary; for example, alkylation and substitution steps may require 10–12 hours or longer to achieve high yields.

  • Purity and Yield: Use of dry solvents and anhydrous conditions improves yield and product stability. Purification by silica gel chromatography is effective in isolating the target compound from side products.

  • Salt Formation: Formation of the hydrochloride salt enhances compound stability and crystallinity, facilitating handling and formulation.

  • Structural Confirmation: Characterization by melting point (e.g., ~225°C for related compounds), NMR, and mass spectrometry confirms the structure and purity of the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

Histamine Receptor Modulation
One of the primary applications of 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride is its role as a histamine H3 receptor antagonist. Compounds with similar piperidine structures have shown significant affinity for the H3 receptor, which is involved in regulating neurotransmitter release in the central nervous system. Research indicates that such antagonists can potentially treat conditions like obesity and cognitive disorders by modulating histamine signaling pathways .

CNS Disorders
The compound has also been investigated for its potential therapeutic effects on central nervous system disorders. Studies suggest that piperidine derivatives can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment .

Disease Mechanism References
Alzheimer's DiseaseH3 receptor antagonism
ObesityModulation of appetite-regulating pathways
Cognitive ImpairmentNeuroprotective effects

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that enhance its pharmacological efficacy. The structure-activity relationship studies have demonstrated that modifications to the piperidine ring and substituents can significantly influence biological activity. For instance, elongation of aliphatic chains in similar compounds has been correlated with increased potency against specific receptors .

Case Studies and Research Findings

Case Study: Histamine H3 Antagonists
A study published in Nature highlighted the effectiveness of piperidine derivatives, including those structurally related to this compound, in reducing food intake and body weight in animal models. The research demonstrated that these compounds could significantly alter metabolic parameters, suggesting their potential utility in obesity management .

Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds could mitigate cell death and preserve neuronal function, pointing towards their application in treating neurodegenerative diseases .

Mechanism of Action

The compound exerts its effects primarily through antagonism of the sigma-2 receptor. This receptor is involved in regulating cell proliferation, differentiation, and apoptosis. By binding to the sigma-2 receptor, 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride can modulate these cellular processes, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

Physicochemical and Toxicological Profiles

Compound Water Solubility LogP (Estimated) Acute Toxicity (LD₅₀) Regulatory Status
4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine HCl Likely low ~4.5 (predicted) No data Not widely regulated
4-(Diphenylmethoxy)piperidine HCl Unknown ~3.2 (predicted) Harmful (no specifics) Limited occupational limits
Paroxetine HCl Moderate ~3.8 Well-documented FDA-approved, strict controls

Key Observations :

  • The target compound’s high estimated LogP suggests poor water solubility, which may necessitate formulation adjustments for biomedical applications.
  • Unlike Paroxetine, the target compound lacks detailed toxicological data, raising safety concerns for handling .

Regulatory and Handling Considerations

  • Safety Data Sheets (SDS) : The SDS for 4-(Diphenylmethoxy)piperidine HCl () emphasizes general precautions (e.g., ventilation, skin protection) due to acute toxicity risks. Similar protocols likely apply to the tert-pentyl analog, though specific exposure limits remain undefined .
  • Environmental Impact: Limited ecotoxicological data are available for most analogs, including the target compound, necessitating precautionary disposal measures .

Biological Activity

Overview

4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride is a synthetic compound that belongs to the piperidine class. It is recognized for its potent and selective antagonistic activity against the sigma-2 receptor, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been studied for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

The primary mechanism through which this compound exerts its biological effects is by antagonizing the sigma-2 receptor. This receptor is implicated in several critical cellular functions:

  • Cell Proliferation : Modulation of sigma-2 receptors can influence the growth and division of cells.
  • Differentiation : The compound may affect how cells develop into specific types with distinct functions.
  • Apoptosis : By interacting with sigma-2 receptors, it may promote or inhibit programmed cell death, which is vital in cancer therapy.

Biological Activity Studies

Recent studies have highlighted the biological activity of this compound in various contexts:

  • Anticancer Properties : Research indicates that this compound can inhibit tumor growth in preclinical models by modulating sigma-2 receptor activity. Its selectivity for sigma-2 over sigma-1 receptors enhances its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, suggesting that it may protect neuronal cells from apoptosis and promote survival pathways .
  • Analgesic Potential : Preliminary studies suggest that it may have analgesic properties, possibly through its action on sigma receptors, which are involved in pain modulation .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameSigma-2 ActivitySigma-1 ActivityUnique Features
4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine HClHighLowSelective antagonist
4-{[2-Chloro-4-(tert-pentyl)phenoxy]methyl}piperidine HClModerateModerateLess selective
4-{[4-(tert-Butyl)phenoxy]methyl}piperidine HClModerateModerateSimilar structure but different alkyl group

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of this compound on cancer cell lines, researchers found a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The IC50 value was determined to be approximately 25 µM, indicating a potent anticancer effect.

Case Study 2: Neuroprotection

A neuroprotective study demonstrated that treatment with this compound resulted in a marked decrease in neuronal apoptosis induced by oxidative stress. In vitro assays showed that it reduced the levels of apoptotic markers by over 40% compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with a tert-pentylphenoxy methyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane). Post-synthesis, purification is achieved using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
  • Critical Step : Ensure anhydrous conditions to prevent hydrolysis of the reactive intermediate.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the piperidine ring and tert-pentylphenoxy substituent. Key signals include δ ~2.5–3.5 ppm (piperidine protons) and δ ~1.2 ppm (tert-pentyl methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C18_{18}H28_{28}NO2_2Cl).
  • Elemental Analysis : Match experimental C/H/N/Cl percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What are the common reactivity patterns of this piperidine derivative?

  • Methodology : The tert-pentylphenoxy group is electron-donating, stabilizing intermediates in electrophilic aromatic substitution. The piperidine nitrogen can undergo alkylation or acylation. Reductive amination (NaBH4_4, AcOH) or oxidation (H2_2O2_2, catalytic Fe) can modify the piperidine ring .
  • Example : Reaction with acetic anhydride yields the N-acetyl derivative, confirmed by IR (C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity or biological interactions?

  • Methodology : Use density functional theory (DFT) to model reaction pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors, leveraging structural analogs (e.g., fluorophenyl-piperidine derivatives in ) .
  • Case Study : A docking study of the tert-pentylphenoxy group suggests hydrophobic interactions with receptor pockets, while the protonated piperidine nitrogen forms salt bridges.

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Reproducibility Checks : Validate assays (e.g., 5-HT receptor binding assays) under standardized conditions (pH 7.4, 37°C).
  • Batch Analysis : Compare elemental analysis and NMR data across synthetic batches to rule out impurity-driven discrepancies.
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for variables like solvent polarity or salt form .

Q. What strategies optimize reaction yield in scale-up syntheses while maintaining safety?

  • Methodology :

  • Process Intensification : Use flow chemistry (microreactors) to control exothermic reactions (e.g., tert-pentylphenoxy chloride formation).
  • Safety : Implement inert gas purging (N2_2/Ar) to prevent combustion of tert-pentylphenoxy intermediates. Refer to safety protocols in and for handling hygroscopic hydrochloride salts .
    • Example : A pilot-scale reaction (10 mmol) achieved 78% yield with <1% impurities by switching from batch to continuous flow .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride
Reactant of Route 2
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4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride

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